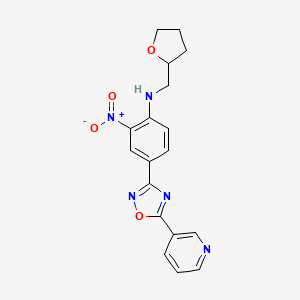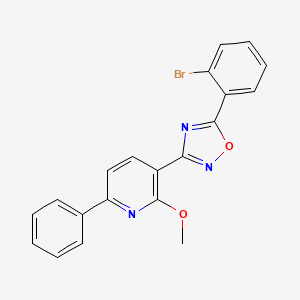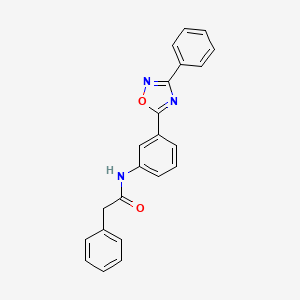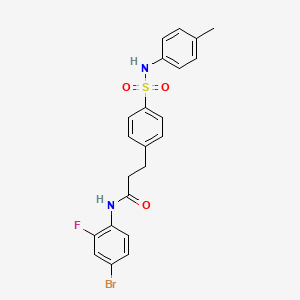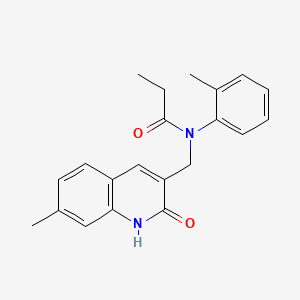
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide, also known as CQTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CQTP belongs to the class of quinoline derivatives and has been found to possess various biological properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory mediators such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to reduce the levels of liver enzymes such as ALT and AST, indicating its protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological properties make it an attractive candidate for studying various diseases. However, this compound has some limitations as well. Its low solubility in water can make it challenging to work with in aqueous solutions. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide. One possible direction is to study its potential as a therapeutic agent in various cancers. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different signaling pathways. Furthermore, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are also important areas of research. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological properties and potential applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde and o-toluidine in the presence of propionic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound obtained through this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have a protective effect on the liver and can reduce the damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(19-8-6-5-7-15(19)3)13-17-12-16-10-9-14(2)11-18(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZYWGTXYGKMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

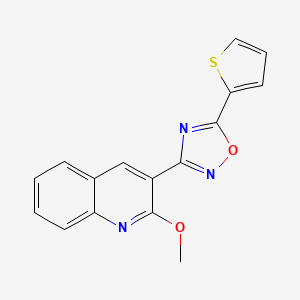
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
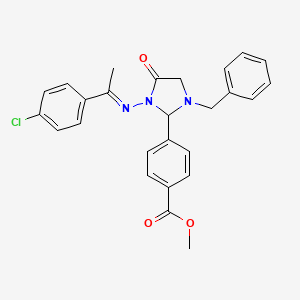
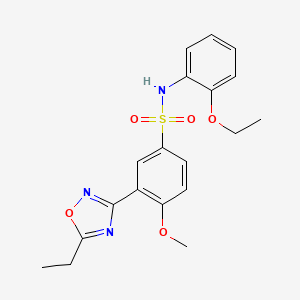

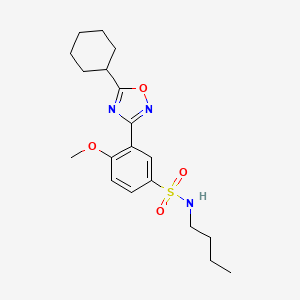
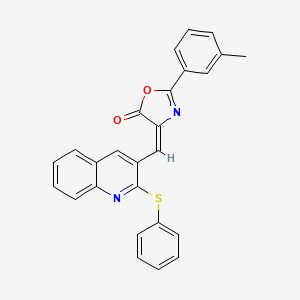
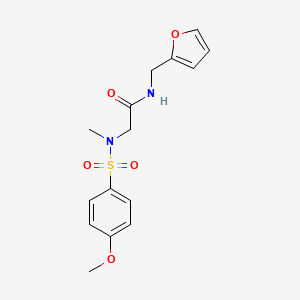

![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
